7-Bromo-5-methylbenzofuran
Overview
Description
“7-Bromo-5-methylbenzofuran” is a chemical compound with the molecular formula C9H7BrO . It is used for research and development purposes .
Synthesis Analysis
The synthesis of benzofuran derivatives, including “this compound”, has been a topic of interest in recent studies . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzofuran ring with a bromine atom attached at the 7th position and a methyl group at the 5th position . The average mass of this compound is 211.055 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 211.055 Da and a monoisotopic mass of 209.968018 Da . More detailed properties are not available in the current resources .Scientific Research Applications
Synthesis and Biological Evaluation
7-Bromo-5-methylbenzofuran derivatives have been synthesized and evaluated for various biological activities. For example, Siddiqui (2013) describes the synthesis of halogenated 2,4-dioxobutanoate derivatives and their antimicrobial activities against bacteria and fungi (Siddiqui, 2013). Similarly, Abdel‐Aziz, Mekawey, and Dawood (2009) reported the synthesis of novel 3-methylbenzofuran derivatives and their significant antimicrobial activity (Abdel‐Aziz et al., 2009).
Chemistry and Antibacterial Activity
Powers (1976) explored the antibacterial activity of 2-methylbenzofurans, including those with 7-Bromo substituents, demonstrating bacteriostatic properties and a spectrum of activity similar to other known antibacterial agents (Powers, 1976).
Applications in Organic Synthesis
In the field of organic synthesis, this compound is utilized as a precursor or intermediate for synthesizing a range of compounds. For instance, Zagorevskii and Kirsanova (1971) discussed its use in the preparation of benzofuran derivatives, highlighting its versatility in organic chemistry (Zagorevskii & Kirsanova, 1971).
Optical Properties and Spectroscopy
Jiang, Liu, Lv, and Zhao (2012) investigated the optical properties of benzofuran derivatives, providing insight into their potential applications in materials science and spectroscopy (Jiang et al., 2012).
Analgesic Agent Synthesis
Choi, Geum, Kowak, and Son (1993) described a method for preparing an analgesic agent using a 7-bromo-substituted benzofuran derivative, showcasing its pharmaceutical applications (Choi et al., 1993).
Future Directions
While specific future directions for “7-Bromo-5-methylbenzofuran” are not mentioned in the available resources, benzofuran compounds have attracted attention due to their biological activities and potential applications in many aspects, making these substances potential natural drug lead compounds .
Mechanism of Action
Target of Action
7-Bromo-5-methylbenzofuran is a derivative of benzofuran, a class of compounds that are ubiquitous in nature . Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .
Mode of Action
Benzofuran derivatives, in general, are known to interact with their targets leading to changes that result in their biological activities .
Biochemical Pathways
Benzofuran derivatives are known to affect various biochemical pathways, leading to their diverse pharmacological activities .
Result of Action
Benzofuran derivatives are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Biochemical Analysis
Biochemical Properties
7-Bromo-5-methylbenzofuran plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzofuran derivatives, including this compound, have been shown to inhibit certain enzymes involved in oxidative stress pathways, thereby exhibiting antioxidant properties . Additionally, this compound may interact with proteins involved in cell signaling pathways, modulating their activity and influencing cellular responses.
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can affect the expression of genes involved in apoptosis, leading to programmed cell death in cancer cells . Moreover, it can alter cellular metabolism by inhibiting key metabolic enzymes, thereby affecting the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, this compound has been shown to inhibit the activity of certain kinases involved in cell proliferation, thereby exerting anti-cancer effects . Additionally, it can modulate gene expression by interacting with transcription factors, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are crucial for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell signaling pathways and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects, such as anti-tumor and anti-inflammatory properties . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular macromolecules . These interactions can affect metabolic flux and alter the levels of key metabolites within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, leading to its accumulation in specific cellular compartments . Additionally, binding proteins can facilitate its distribution within tissues, influencing its localization and bioavailability.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It has been observed to localize predominantly in the cytoplasm and nucleus, where it can interact with various biomolecules . Targeting signals and post-translational modifications may direct this compound to specific subcellular compartments, influencing its biological activity.
Properties
IUPAC Name |
7-bromo-5-methyl-1-benzofuran | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO/c1-6-4-7-2-3-11-9(7)8(10)5-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZUMDTURHSPEAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)Br)OC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80610505 | |
Record name | 7-Bromo-5-methyl-1-benzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80610505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35700-48-2 | |
Record name | 7-Bromo-5-methyl-1-benzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80610505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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